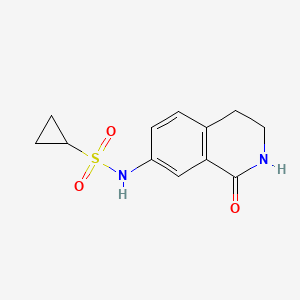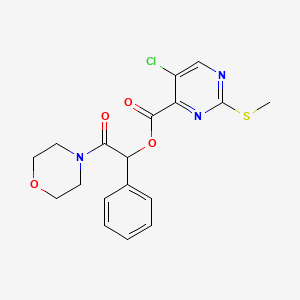![molecular formula C16H22N2O3 B2985952 N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361749-85-9](/img/structure/B2985952.png)
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide, also known as Bimatoprost, is a synthetic prostamide analog that has been used in the treatment of glaucoma and ocular hypertension. Bimatoprost is a highly effective drug that has been approved by the FDA for the treatment of these eye conditions.
作用機序
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide works by activating the prostamide receptors in the eye, which increases the outflow of aqueous humor from the eye. This results in a reduction in intraocular pressure, which is the primary mechanism of action of this compound. This compound also stimulates the growth of eyelashes by increasing the number of hairs in the growth phase of the hair cycle.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the body. This compound has been shown to increase the production of nitric oxide, a signaling molecule that plays a key role in the regulation of blood flow and blood pressure. This compound has also been shown to increase the production of collagen, a protein that is essential for the health of the skin and hair.
実験室実験の利点と制限
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has several advantages as a research tool, including its high potency, specificity, and selectivity. This compound is also relatively easy to synthesize, making it readily available for use in research studies. However, there are some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the use of N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide in scientific research. One area of research is the development of new treatments for glaucoma and ocular hypertension that are based on the mechanism of action of this compound. Another area of research is the use of this compound in the treatment of other eye conditions, such as macular degeneration and diabetic retinopathy. Additionally, this compound may have potential applications in the treatment of skin and hair disorders, such as alopecia and psoriasis.
合成法
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 17-phenyltrinor-prostaglandin E2 with 3-butyn-1-ol, followed by a series of chemical reactions, including bromination, reduction, and protection, to produce the final product, this compound.
科学的研究の応用
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has been widely used in scientific research for its various biological and physiological effects. One of the primary applications of this compound is in the treatment of glaucoma and ocular hypertension. This compound has been shown to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye. This compound has also been used in the treatment of eyelash hypotrichosis, a condition characterized by the loss of eyelashes.
特性
IUPAC Name |
N-[2-(3-butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-11(3)13-9-12(7-8-14(13)19)17-15(20)10-18(4)16(21)6-2/h6-9,11,19H,2,5,10H2,1,3-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVETXDKARMQNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)NC(=O)CN(C)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2985871.png)

![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2985874.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2985877.png)


![2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid](/img/structure/B2985882.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)
![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2985890.png)
